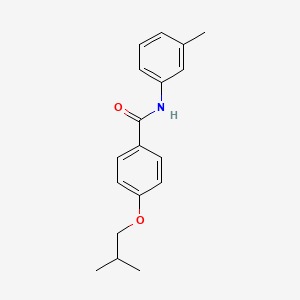
3-(2-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one is a synthetic compound that belongs to the class of flavonoids. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-(2-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in regulating oxidative stress and inflammation.
Biochemical and Physiological Effects:
3-(2-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also reduces the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(2-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one in lab experiments is its relatively low toxicity. This compound has been shown to be safe at concentrations used in most studies. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret some of the results obtained from experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(2-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential use in the treatment of inflammatory bowel disease (IBD). Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets.
Synthesemethoden
The synthesis of 3-(2-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one involves the reaction of 2-fluorophenol, 7-methoxy-2,8-dimethylchromen-4-one, and potassium carbonate in the presence of dimethylformamide (DMF). The reaction is carried out under reflux conditions for several hours to obtain the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-(2-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-(2-fluorophenoxy)-7-methoxy-2,8-dimethylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO4/c1-10-14(21-3)9-8-12-16(20)18(11(2)22-17(10)12)23-15-7-5-4-6-13(15)19/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXORBSWNYTVNTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3F)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5818519.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5818526.png)

![N-benzyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5818546.png)

![2-[(1-bromo-2-naphthyl)oxy]-N'-[4-(diethylamino)benzylidene]butanohydrazide](/img/structure/B5818554.png)

![N'-[(5-methyl-2-thienyl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B5818570.png)
![1,3,8,10-tetramethyl-5-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5818572.png)
![3-[(3-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5818583.png)
![2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide](/img/structure/B5818594.png)

![N-[2-(4-benzoyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5818607.png)
![N-(4-{[(2,5-diethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5818614.png)